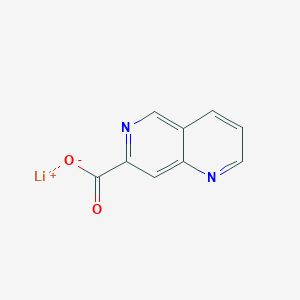
Lithium(1+) 1,6-naphthyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 1,6-naphthyridine-7-carboxylate is a compound that belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, diagnostics, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-naphthyridines typically involves the fusion of two pyridine rings through adjacent carbon atoms. One common method is the cyclization of appropriate precursors under thermal conditions. For example, the Gould-Jacobs reaction can be employed, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to yield the naphthyridine core .
Industrial Production Methods
Industrial production methods for lithium(1+) 1,6-naphthyridine-7-carboxylate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1,6-naphthyridine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the naphthyridine ring .
Scientific Research Applications
Lithium(1+) 1,6-naphthyridine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Diagnostics: It is used in diagnostic applications due to its ability to interact with biological molecules.
Industrial Applications: The compound finds use in industrial processes, including the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of lithium(1+) 1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound can insert a cyclic urea pharmacophore into the naphthyridine skeleton, leading to the inhibition of kinase activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridines: These compounds have a similar fused-ring system but differ in the position of nitrogen atoms.
1,8-Naphthyridines: Another isomeric form with different nitrogen atom arrangements, used in various applications including drug development and materials science.
Uniqueness
Lithium(1+) 1,6-naphthyridine-7-carboxylate is unique due to its specific structure and the presence of lithium, which can influence its reactivity and biological activity. Its ability to inhibit c-Met kinase makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C9H5LiN2O2 |
|---|---|
Molecular Weight |
180.1 g/mol |
IUPAC Name |
lithium;1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C9H6N2O2.Li/c12-9(13)8-4-7-6(5-11-8)2-1-3-10-7;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI Key |
MVSNKNXWGYPAHC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC2=CN=C(C=C2N=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


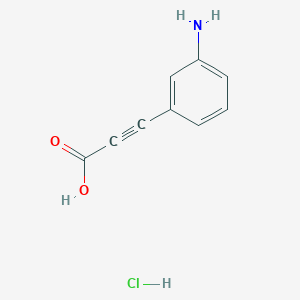
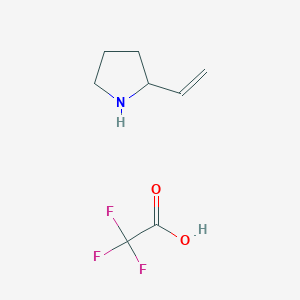
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
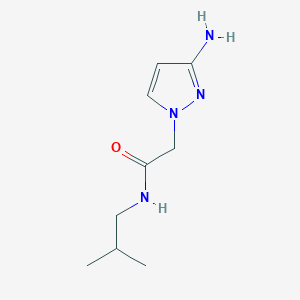
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
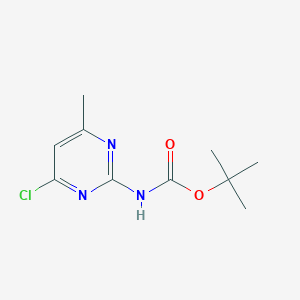

![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)
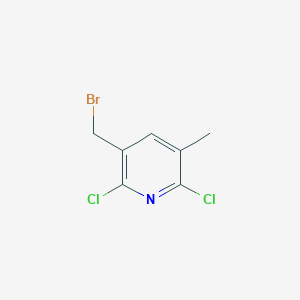
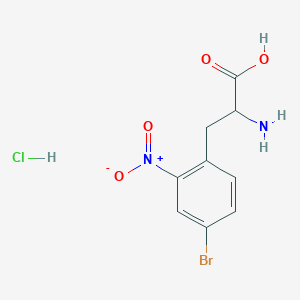
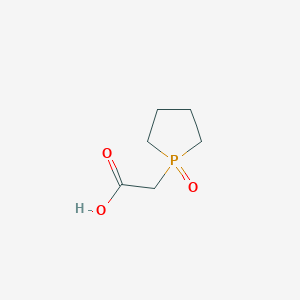
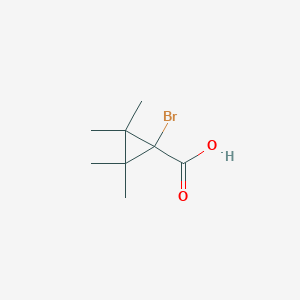

![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
